An In-Depth Technical Guide to Undecyl Hydrogen Phthalate: Structure, Properties, and Analytical Considerations
An In-Depth Technical Guide to Undecyl Hydrogen Phthalate: Structure, Properties, and Analytical Considerations
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of undecyl hydrogen phthalate, a monoester of phthalic acid. While its diester counterpart, diundecyl phthalate, is a well-known plasticizer, undecyl hydrogen phthalate holds significant relevance primarily as a key metabolite in toxicological and environmental studies. For researchers, scientists, and drug development professionals, understanding the distinct chemical properties, synthesis, and analytical methodologies for this monoester is critical for accurate biomonitoring and safety assessment of phthalate exposure. This document delineates its molecular structure, summarizes its physicochemical properties, proposes robust protocols for its synthesis and analysis, and discusses its toxicological importance as a potential endocrine disruptor.
Introduction: Contextualizing Undecyl Hydrogen Phthalate
The Phthalate Ester Family
Phthalate esters, or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2] Their applications are ubiquitous, ranging from electrical wiring and building materials to consumer goods and personal care products.[2][3] Structurally, they are diesters of phthalic acid, formed by reacting phthalic anhydride with various alcohols.[2]
The Critical Distinction: Monoesters vs. Diesters
Within the body, phthalate diesters are not inert. They are metabolized by lipases, primarily into their corresponding monoester derivatives.[3] These monoesters, such as undecyl hydrogen phthalate, are often the biologically active molecules responsible for the observed toxicological effects, including endocrine disruption.[3][4] Therefore, while diundecyl phthalate (DUP) is the commercial product, its metabolite, undecyl hydrogen phthalate (MUP), is the primary analyte of interest in human exposure and toxicological studies. This guide focuses specifically on this critical monoester metabolite.
Significance in Research and Development
The study of undecyl hydrogen phthalate is paramount for several reasons:
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Biomarker of Exposure: Measuring MUP levels in biological matrices (e.g., urine) provides a direct and accurate assessment of exposure to the parent compound, DUP.
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Toxicological Assessment: As the active metabolite, understanding the interaction of MUP with biological systems is key to elucidating the mechanisms of phthalate toxicity.
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Regulatory Science: Accurate analytical standards and methods for MUP are essential for regulatory bodies to establish safety limits and monitor compliance for phthalate use in consumer products.
Molecular Structure and Physicochemical Properties
Chemical Structure and Nomenclature
Undecyl hydrogen phthalate consists of a benzene ring with two adjacent carboxylic acid groups. One of these groups is esterified with an eleven-carbon alcohol (undecanol), while the other remains a free carboxylic acid. This structure imparts both lipophilic (the undecyl chain) and hydrophilic (the carboxylic acid) characteristics, making it an amphiphilic molecule.
Its formal IUPAC name is 2-undecoxycarbonylbenzoic acid.[4]
Caption: Chemical structure of undecyl hydrogen phthalate.
Physicochemical Data
The following table summarizes the key computed and identifying properties of undecyl hydrogen phthalate. Experimental data for properties such as melting point and solubility are not widely available, reflecting its status as a metabolite rather than a commercial chemical.
| Property | Value | Source |
| IUPAC Name | 2-undecoxycarbonylbenzoic acid | PubChem[4] |
| Synonyms | Monoundecyl Phthalate, MUP | PubChem[4] |
| CAS Number | 51622-03-8 | PubChem[4] |
| Molecular Formula | C₁₉H₂₈O₄ | PubChem[4] |
| Molar Mass | 320.42 g/mol | (Calculated) |
| Physical State | Not available (Predicted solid or viscous oil) | - |
| Solubility | Not available (Predicted low solubility in water) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Synthesis and Purification
Expertise & Experience: The synthesis of a monoester from a cyclic anhydride requires careful control of stoichiometry and reaction conditions. The primary challenge is to prevent the reaction from proceeding to the more thermodynamically stable diester. By using a strict 1:1 molar ratio of phthalic anhydride to undecanol and maintaining a moderate temperature, we favor the initial ring-opening reaction to form the monoester-carboxylic acid. Running the reaction at a lower temperature slows the second esterification step, which has a higher activation energy, allowing for the isolation of the desired mono-product.
Proposed Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis of undecyl hydrogen phthalate.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of phthalic anhydride in a minimal amount of a suitable inert solvent (e.g., toluene).
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Alcohol Addition: Add 1.0 equivalent of 1-undecanol to the flask.
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Catalysis (Optional): For enhanced reaction rates, a mild acid or base catalyst can be introduced. However, for controlled mono-esterification, a non-catalytic thermal reaction is often preferred.
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Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of phthalic anhydride and the formation of the product.
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Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then dissolved in a water-immiscible solvent like ethyl acetate and washed with a dilute aqueous acid (e.g., 1M HCl) and then with brine to remove any unreacted starting material and byproducts.
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Purification: The final product is purified from the organic layer using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of undecyl hydrogen phthalate.
Analytical Characterization
Trustworthiness: A robust analytical method must be self-validating. For quantitative analysis, especially in complex biological matrices, the use of an isotopically labeled internal standard (e.g., ¹³C- or D-labeled MUP) is crucial. This standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring that the analyte-to-internal standard ratio remains constant and provides a highly accurate and reproducible quantification.
Spectroscopic Identification
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Fourier-Transform Infrared (FTIR) Spectroscopy: Key signals would include a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700-1725 cm⁻¹ (ester), another C=O stretch around 1680-1710 cm⁻¹ (carboxylic acid), C-O stretching, and aromatic C=C bending.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic aromatic protons (7.5-8.0 ppm), a triplet for the -O-CH₂- protons of the undecyl ester group (~4.3 ppm), aliphatic chain protons (0.8-1.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Would confirm the presence of two distinct carbonyl carbons (ester and acid), aromatic carbons, and the eleven carbons of the alkyl chain.
-
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal, showing a prominent [M-H]⁻ ion. Fragmentation (MS/MS) would yield characteristic daughter ions corresponding to the loss of the undecyl chain or the carboxyl group.
Chromatographic Analysis
Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for separating and quantifying phthalate metabolites.
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Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is required prior to GC analysis. Silylation (e.g., with BSTFA) converts the polar -COOH group into a nonpolar and more volatile trimethylsilyl (TMS) ester. GC-MS offers excellent separation and is a well-established method for phthalate analysis.[1][5]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for MUP analysis in biological fluids.[6] It allows for the direct injection of the polar analyte without derivatization, simplifying sample preparation and reducing analysis time. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity, minimizing interferences from complex matrices like urine or plasma.[6]
Protocol: Quantification of MUP in Urine via LC-MS/MS
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Sample Preparation: To 100 µL of urine sample, add an internal standard solution (e.g., ¹³C₄-MUP).
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Enzymatic Deconjugation: Add β-glucuronidase enzyme and an appropriate buffer (e.g., ammonium acetate). Incubate the mixture (e.g., at 37°C for 2 hours) to hydrolyze the glucuronidated MUP conjugates, releasing the free form for analysis. This step is critical as most metabolites are excreted in a conjugated form.
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Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., mixed-mode anion exchange). Load the hydrolyzed sample, wash with a weak organic solvent to remove interferences, and elute the MUP with a stronger, acidified organic solvent (e.g., methanol with formic acid).
-
Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject the sample into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the analyte.
-
Detection: ESI in negative mode, monitoring specific MRM transitions for both the native MUP and its isotopically labeled internal standard.
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Analytical Workflow for Biomonitoring
Caption: Analytical workflow for quantifying MUP in biological samples.
Toxicological Relevance and Applications
Endocrine Disrupting Potential
Undecyl hydrogen phthalate is categorized as a potential endocrine-disrupting compound (EDC).[4] Monoalkyl phthalates are known to exert anti-androgenic effects and can interfere with the hormonal system. The study of MUP is therefore central to understanding the potential health risks associated with exposure to its parent DUP plasticizer.
Considerations for Safety Assessment
In the context of drug development and consumer product safety, the "metabolite-as-analyte" approach is fundamental. Regulatory submissions and safety dossiers often require data on the formation and potential toxicity of major human metabolites. Given that MUP is the primary active metabolite of DUP, any safety assessment of DUP-containing materials must include a thorough investigation of MUP's biological activity and a validated method for its detection.
Safety and Handling
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General Precautions: As with any laboratory chemical, undecyl hydrogen phthalate should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Potential Hazards: While specific toxicological data for MUP is limited, compounds of this class (phthalate monoesters) should be treated as potential skin and eye irritants and potential reproductive toxicants based on the broader class effects.[7][8] Avoid inhalation of dust or aerosols and direct contact with skin and eyes.
Conclusion
Undecyl hydrogen phthalate, while not a commercial product itself, is a molecule of high scientific importance. It represents the critical analytical target and biologically active metabolite of the widely used plasticizer, diundecyl phthalate. For researchers in toxicology, environmental science, and drug safety, a nuanced understanding of its unique chemical properties, synthesis, and advanced analytical detection methods is indispensable. The protocols and insights provided in this guide serve as a foundational resource for professionals engaged in the study and regulation of phthalates, ensuring the scientific integrity and accuracy required for protecting human health.
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